molecular formula C8H13NS B1366011 Propyl(thiophen-2-ylmethyl)amine CAS No. 751436-48-3

Propyl(thiophen-2-ylmethyl)amine

Cat. No. B1366011
CAS RN: 751436-48-3
M. Wt: 155.26 g/mol
InChI Key: TYJDQRACYFTARL-UHFFFAOYSA-N
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Description

Propyl(thiophen-2-ylmethyl)amine is a chemical compound with the CAS Number: 751436-48-3 . It has a molecular weight of 156.27 and its IUPAC name is N-((1H-1lambda3-thiophen-2-yl)methyl)propan-1-amine .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes this compound, can be achieved using the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9-10H,2,5,7H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Amines, including this compound, are considered good nucleophiles. They can be alkylated by an SN2 reaction with alkyl halides .

Scientific Research Applications

Molecular Structural Analysis

  • The compound shows interesting molecular interactions, demonstrated in a study where the central tertiary amine function is protonated and connected to thiophen-2-ylmethylamino-n-propyl groups. This creates a T-shaped cation with pockets occupied by SiF6 2− anions, showcasing potential in molecular structure studies (Haque et al., 2013).

Catalytic Applications in Amide Synthesis

  • A method employing (2-(thiophen-2-ylmethyl)phenyl)boronic acid, which is structurally related to Propyl(thiophen-2-ylmethyl)amine, has been developed for amide bond synthesis. This catalyst is effective at room temperature for various substrates, indicating potential catalytic applications of similar compounds (Tharwat Mohy El Dine et al., 2015).

Photoinitiating Abilities in Polymerization

  • Star-shaped derivatives of thiophen-2-yl)phenyl)amine, which are structurally related, have been developed as photoinitiators for polymerization under LED light. These compounds demonstrate excellent photoinitiating abilities, suggesting similar potential for this compound in polymer sciences (Jing Zhang et al., 2015).

Electrophilic Substitution Reactions

  • This compound derivatives have been explored in electrophilic substitution reactions. This includes the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, which undergo reactions like nitration and acylation, indicating its versatility in chemical synthesis (Aleksandrov et al., 2020).

Synthesis of Novel Derivatives

  • New derivatives like 5,5’-(R-diylbis(sulfanediyl)) bis(3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines) have been synthesized, demonstrating the compound's potential in developing new pharmaceutical or chemical entities (A. Safonov, 2018).

Antitubercular Applications

  • Some derivatives of this compound have been studied for their antitubercular activity, highlighting its potential in medicinal chemistry and drug development (Bidhu Bhusan Karkara et al., 2020).

DNA-Binding Polymers

  • Derivatives of thiophen-2-ylmethyl)amine have been used to create cationic polythiophenes, which can bind DNA and form polyplexes. This suggests applications in gene delivery and theranostics (Analyn C. Carreon et al., 2014).

Palladium-Catalyzed Synthesis

  • Related compounds have been used in palladium-catalyzed synthesis of amines, indicating that this compound could be a valuable reagent in such reactions (Ilaria Ambrogio et al., 2006).

Antibacterial and Antifungal Activities

  • Some thiophen-2-ylmethyl derivatives have shown antibacterial and antifungal activities, pointing towards the potential use of this compound in developing antimicrobial agents (N. Patel et al., 2017).

Safety and Hazards

The safety data sheet for Propyl(thiophen-2-ylmethyl)amine indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

Future Directions

While specific future directions for Propyl(thiophen-2-ylmethyl)amine are not mentioned in the search results, it’s worth noting that the compound is available for purchase, indicating ongoing interest and potential future research in its properties and applications.

Relevant Papers The relevant papers retrieved discuss the properties and potential applications of this compound . These papers could provide further insights into the compound’s characteristics and uses.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDQRACYFTARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405882
Record name Propyl(thiophen-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

751436-48-3
Record name Propyl(thiophen-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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